5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H16F2N4O2S and its molecular weight is 366.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Nrf2-ARE signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are critical events in the degeneration of neurons in neurodegenerative diseases .
Mode of Action
The compound acts as a novel Nrf2 activator . By activating the Nrf2-ARE signaling pathway, it inhibits the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response and inflammation .
Biochemical Pathways
The activation of the Nrf2-ARE signaling pathway leads to the inhibition of the NLRP3 inflammasome . This results in the reduction of inflammation and the protection of neurons from oxidative damage . The compound’s action on these pathways has been confirmed in both in vitro and in vivo models .
Pharmacokinetics
The pharmacokinetic parameters and tissue distribution results indicate that the compound has a brain tissue targeting function . This suggests that it can cross the blood-brain barrier and exert its effects directly on brain tissue .
Result of Action
The compound has been shown to have therapeutic effects on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease in mice . It improves behavioral abnormalities induced by MPTP, significantly attenuates chemically induced dopaminergic neuron loss, and inhibits the secretion of inflammatory factors . In addition, it protects PC12 neurons from H2O2-induced oxidative damage .
Properties
IUPAC Name |
5-[(3,4-difluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2S/c1-9-19-16-22(20-9)15(23)14(25-16)13(21-4-6-24-7-5-21)10-2-3-11(17)12(18)8-10/h2-3,8,13,23H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULAQZVVMCQQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.